molecular formula C12H10ClN3O2S B11970689 (2-Amino-5-(2-chloro-phenyl)-pyrimidin-4-ylsulfanyl)-acetic acid

(2-Amino-5-(2-chloro-phenyl)-pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No.: B11970689
M. Wt: 295.75 g/mol
InChI Key: VEXMXAOYZRMHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-(2-chloro-phenyl)-pyrimidin-4-ylsulfanyl)-acetic acid: is an organic compound that features a pyrimidine ring substituted with an amino group, a chloro-phenyl group, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(2-chloro-phenyl)-pyrimidin-4-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloroaniline and thiourea under acidic conditions.

    Substitution Reactions: The chloro-phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the chlorine atom on the phenyl ring is replaced by the amino group on the pyrimidine ring.

    Thioether Formation: The sulfanyl-acetic acid moiety is attached via a thioether formation reaction, where the sulfanyl group is introduced using a suitable thiol reagent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes

Properties

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

2-[2-amino-5-(2-chlorophenyl)pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-7(9)8-5-15-12(14)16-11(8)19-6-10(17)18/h1-5H,6H2,(H,17,18)(H2,14,15,16)

InChI Key

VEXMXAOYZRMHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2SCC(=O)O)N)Cl

Origin of Product

United States

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